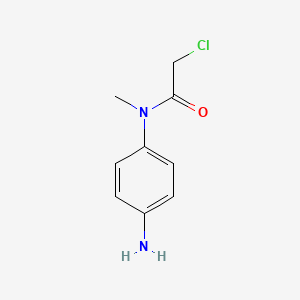

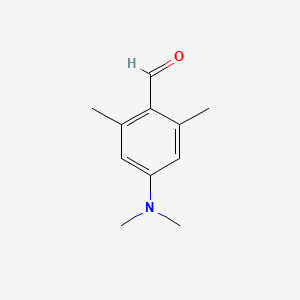

4-(Dimethylamino)-2,6-dimethylbenzaldehyde

Vue d'ensemble

Description

The compound 4-(Dimethylamino)-2,6-dimethylbenzaldehyde is a chemical that is structurally related to several research compounds discussed in the provided papers. While the exact compound is not directly studied, the papers provide insights into similar compounds that can help infer the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of related compounds involves the use of dimethylamino groups attached to a benzaldehyde core. For instance, a dimeric organogold(I) species with dimethylamino groups was prepared from [AuCl(tht)] and a bis(dimethylamino)methylphenyl lithium compound, yielding a product in 60% yield . Another synthesis involved the reaction of a rhenium(I) complex with a thiosemicarbazone derivative of 4-(dimethylamino)benzaldehyde, leading to both mononuclear and dinuclear compounds . Additionally, a compound was synthesized by reacting 4-(dimethylamino)benzaldehyde with acetoacetate and urea, using sulfamic acid as a catalyst, which achieved a yield of 78.5% .

Molecular Structure Analysis

The molecular structures of compounds related to this compound have been elucidated using X-ray crystallography. For example, a heteroaurate(I) complex with a dimethylamino group was characterized, revealing a 10-membered ring structure and a boat-chair conformation equilibrium . In another study, the crystal structure of a benzimidazole derivative synthesized from 4-dimethylaminobenzaldehyde was determined, showing it crystallizes in the monoclinic space group .

Chemical Reactions Analysis

The reactivity of compounds with dimethylamino groups has been explored in various reactions. The organogold(I) dimer reacted with MeI to afford a heteroaurate(I) complex, and with CH2I2 to yield an organogold(III) complex, indicating the potential for nucleophilic substitution reactions . The rhenium(I) thiosemicarbazone complexes exhibited different ligand coordination modes and reactivity towards nitric acid and pyridine, suggesting a versatile chemistry for these types of compounds .

Physical and Chemical Properties Analysis

The physical properties such as melting points and solubility can be inferred from related compounds. For instance, the benzimidazole derivative has a melting point of 179°C . The chemical properties, including stability and bond strength, were investigated using NMR spectroscopy and theoretical calculations, indicating that the ReI-L bond is strong in solution . Theoretical calculations also provided insights into the thermodynamics of the reactions involving these compounds .

Applications De Recherche Scientifique

Quantification of Proanthocyanidins in Cranberry Products

The 4-(dimethylamino)cinnamaldehyde (DMAC) assay, which uses 4-(Dimethylamino)-2,6-dimethylbenzaldehyde, is a method for quantifying proanthocyanidin (PAC) content in cranberry products. A study compared the use of a cranberry proanthocyanidin (c-PAC) standard to procyanidin A2 (ProA2) dimer for accurate quantification of PAC in various cranberry products. The c-PAC standard provided more accurate results reflecting the structural heterogeneity of cranberry PACs (Krueger et al., 2016).

Synthesis and Characterization of Novel Complexes

4-(Dimethylamino)benzaldehyde (DMAB) has been studied in the synthesis and spectral characterization of novel complexes. These include 4-(Dimethylamino)benzylidene-4-acetamideaniline and 4-(Dimethylamino)benzylidene-4-nitroaniline. The study focused on the solid–liquid equilibrium, thermodynamic properties, and the optical behavior of these complexes, revealing new insights into their thermal and spectral characteristics (Neupane & Rai, 2017).

Corrosion Inhibition for Mild Steel

4-(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone, derived from this compound, has been investigated as a corrosion inhibitor for mild steel in acidic solutions. The study included weight loss, electrochemical methods, and surface analysis techniques, showing that this compound acts as an effective corrosion inhibitor (Singh et al., 2016).

Synthesis and Molecular Modeling of Compounds

The compound has been used in synthesizing and studying 3-(4-(Dimethylamino)benzylidene)thiochroman-4-one. This research involved synthesis, crystal structure analysis, and molecular modeling using Density Functional Theory (DFT). It provided valuable information about the compound's structure and intermolecular interactions (Urdaneta et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

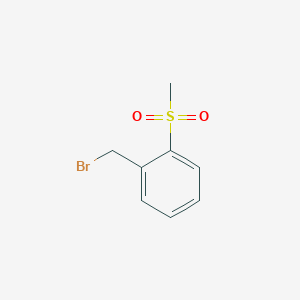

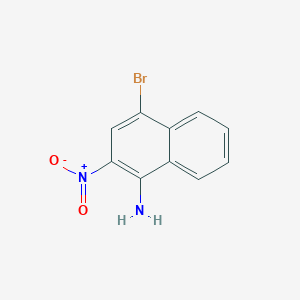

IUPAC Name |

4-(dimethylamino)-2,6-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-5-10(12(3)4)6-9(2)11(8)7-13/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADDNDYGTXADGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599919 | |

| Record name | 4-(Dimethylamino)-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4980-19-2 | |

| Record name | 4-(Dimethylamino)-2,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.